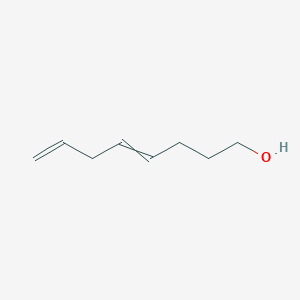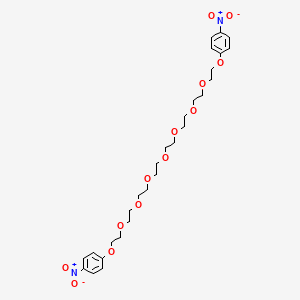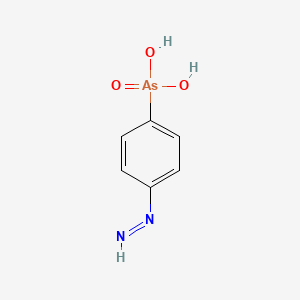![molecular formula C13H19N3O4 B14419975 ({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid CAS No. 85892-44-0](/img/structure/B14419975.png)
({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of a pyridine ring, carboxymethyl groups, and ethylamino linkages, making it a valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridineethanol with chloroacetic acid to form an intermediate, which is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid has numerous applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a ligand in protein binding studies.
Medicine: It has potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyridine ring and carboxymethyl groups play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. The ethylamino linkages contribute to the compound’s stability and solubility, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-[carboxymethyl(2-pyridin-2-ylmethyl)amino]ethylamino]acetic acid
- 2-[2-[carboxymethyl(2-pyridin-3-ylethyl)amino]ethylamino]acetic acid
- 2-[2-[carboxymethyl(2-pyridin-4-ylethyl)amino]ethylamino]acetic acid
Uniqueness
Compared to similar compounds, 2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. The position of the pyridine ring and the nature of the carboxymethyl groups contribute to its distinct reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
85892-44-0 |
|---|---|
Formule moléculaire |
C13H19N3O4 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid |
InChI |
InChI=1S/C13H19N3O4/c17-12(18)9-14-6-8-16(10-13(19)20)7-4-11-3-1-2-5-15-11/h1-3,5,14H,4,6-10H2,(H,17,18)(H,19,20) |
Clé InChI |
BOHGHGMMPDYWIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCN(CCNCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)




![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)


![S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate](/img/structure/B14419976.png)
